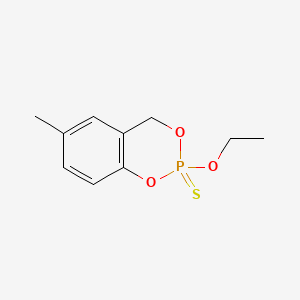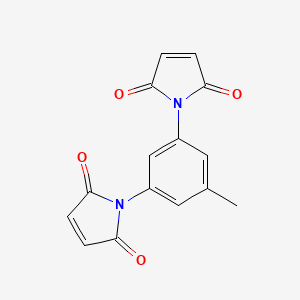
ethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one is a compound that belongs to the class of benzothiazoles, which are sulfur-containing heterocycles. Benzothiazoles have significant pharmaceutical and biological activities, making them valuable in medicinal chemistry . This compound is particularly interesting due to its unique structure, which combines the properties of ethylcarbamic acid and benzothiazole.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including ethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one, can be achieved through various methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another method includes the cyclization of thioamide or carbon dioxide (CO2) as raw materials . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs large-scale synthesis techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques . These methods are designed to be efficient and cost-effective, allowing for the production of significant quantities of the compound.
化学反応の分析
Types of Reactions
Ethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
科学的研究の応用
Ethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one has a wide range of scientific research applications:
作用機序
The mechanism of action of ethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds to ethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one include other benzothiazole derivatives such as:
- 2-aminobenzenethiol
- 2-arylbenzothiazole
- Benzothiazole-2-carboxylic acid
Uniqueness
What sets this compound apart from other benzothiazole derivatives is its unique combination of ethylcarbamic acid and benzothiazole structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
199172-98-0 |
|---|---|
分子式 |
C13H18N2O3S |
分子量 |
282.36 g/mol |
IUPAC名 |
ethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H11NOS.C3H7NO2/c1-2-7-11-10(12)8-5-3-4-6-9(8)13-11;1-2-4-3(5)6/h3-6H,2,7H2,1H3;4H,2H2,1H3,(H,5,6) |
InChIキー |
ZZPGYVZOEHMXDP-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=O)C2=CC=CC=C2S1.CCNC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide](/img/structure/B12688846.png)
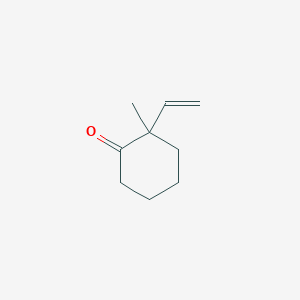



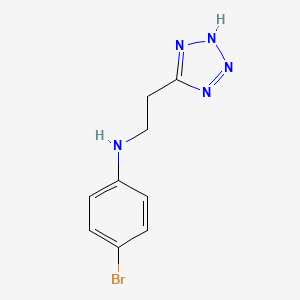
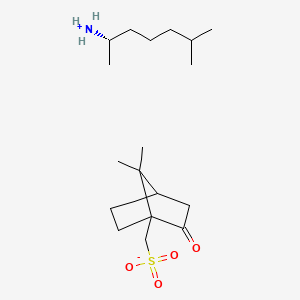


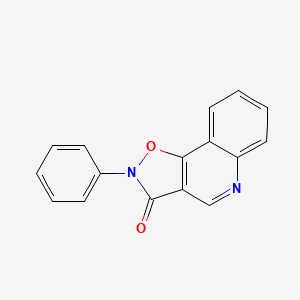
![N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea]](/img/structure/B12688917.png)
